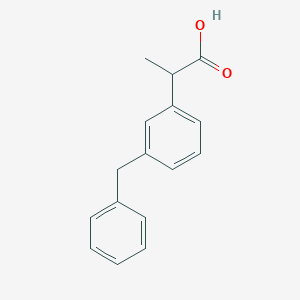

2-(3-benzylphenyl)propanoic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

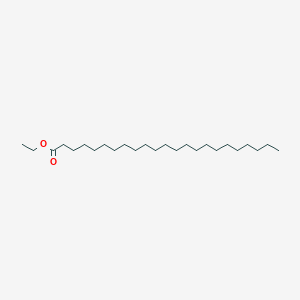

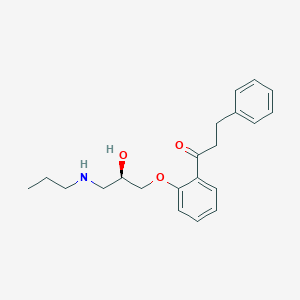

2-(3-benzylphenyl)propanoic Acid is a chemical compound . It is also known as (2R)-2-(3-benzoylphenyl)propanoic acid .

Synthesis Analysis

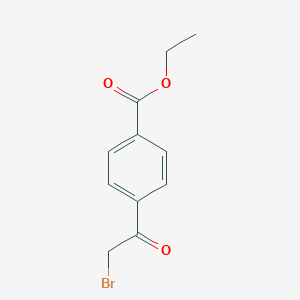

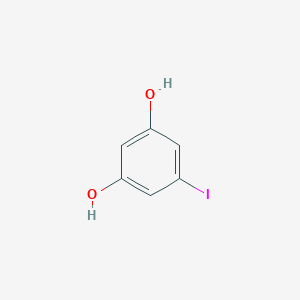

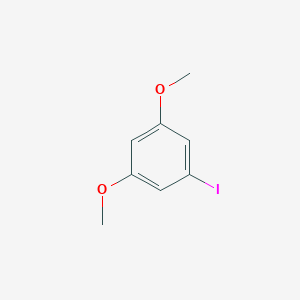

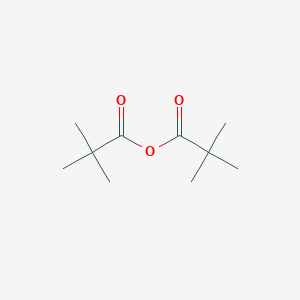

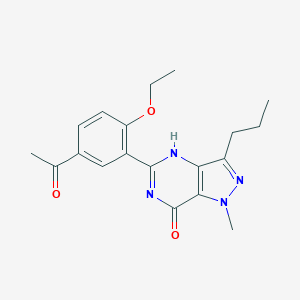

The compound can be synthesized from non-steroidal anti-inflammatory drug, ketoprofen . The structures of the synthesized compounds were established by IR, 1H NMR, and mass spectroscopy .Molecular Structure Analysis

The molecular structure of 2-(3-benzylphenyl)propanoic Acid has been established by IR, 1H NMR, and mass spectroscopy .Chemical Reactions Analysis

The compound has been used in the synthesis of derivatives as dual-mechanism drugs . It has shown moderate anticancer activity ranging from 1% to 23% inhibition of growth in 38 cell lines of 8 tumor subpanels at 10 μM concentration in a single dose experiment .Physical And Chemical Properties Analysis

The compound has a density of 1.198g/cm3 . Its boiling point is predicted to be 431.3±28.0 °C .Applications De Recherche Scientifique

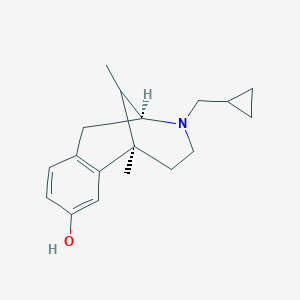

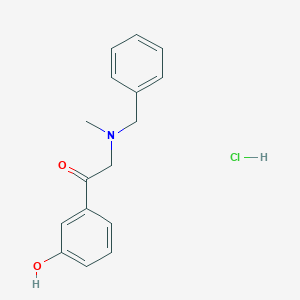

Analgesic Properties

Deoxyketoprofen, also known as Dexketoprofen (DEX), belongs to nonsteroidal anti-inflammatory drugs (NSAIDs) and has analgesic properties . It is highly effective even after the administration of small doses . It is found to be a very good pain reliever, more potent than paracetamol .

Anti-inflammatory Properties

DEX has anti-inflammatory properties . It is an enantiomer of ketoprofen (S+) and has a stronger effect than ketoprofen .

Antipyretic Properties

DEX also has antipyretic properties . This makes it useful in reducing fever.

Combination Therapy

DEX in combination with tramadol or thiocolchicoside is more effective than when the two drugs are used alone . This combination therapy is found to be more effective in the treatment of acute pain .

Mesotherapy

In the field of mesotherapy, it was noted that mesotherapy achieved higher results in the treatment of pain symptoms compared to DEX .

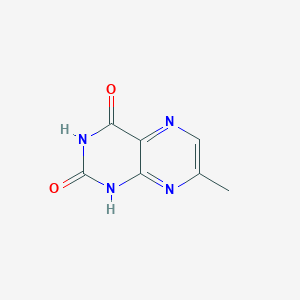

Epilepsy Treatment

DEX is found to be effective in raising the epileptic threshold . This suggests its potential use in the treatment of epilepsy.

Oncology

Scientists are looking for new applications of DEX in oncology . This indicates its potential use in cancer treatment.

Development of Long-Acting DEX

Scientists are working on the long-acting DEX . This could lead to the development of a form of DEX that provides prolonged relief from pain and inflammation.

Safety And Hazards

Specific safety and hazard information for 2-(3-benzylphenyl)propanoic Acid is not available .

Relevant Papers The relevant papers analyzed include a study on the structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl)propanoic acid derivatives as dual mechanism drugs . Another paper discusses the process for the preparation of 2-(3-benzoylphenyl)-propionic acid .

Propriétés

IUPAC Name |

2-(3-benzylphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-12(16(17)18)15-9-5-8-14(11-15)10-13-6-3-2-4-7-13/h2-9,11-12H,10H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYYYTOGKTKBJDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC(=C1)CC2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00449455 |

Source

|

| Record name | 2-(3-Benzylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-benzylphenyl)propanoic Acid | |

CAS RN |

73913-48-1 |

Source

|

| Record name | 2-(3-Benzylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(Ethoxycarbonyl)phenyl]-6-methyl-imidazo[1,2-a]pyridine-3-acetic Acid](/img/structure/B29173.png)